N-(2-hydroxy-2-methylpropyl)guanidine, also referred to as 2-hydroxy-1-methyl-1-(2-methylpropyl)guanidine, is a guanidine derivative characterized by its unique structural features and potential applications in various scientific fields. This compound is notable for its role in enhancing acetylcholine release, making it of interest in pharmacological research.
N-(2-hydroxy-2-methylpropyl)guanidine belongs to the class of guanidines, which are organic compounds containing the guanidine functional group. These compounds are widely studied for their biological activities and utility in organic synthesis.
Several synthetic approaches have been developed for the preparation of N-(2-hydroxy-2-methylpropyl)guanidine. Key methods include:
The synthesis often involves mild conditions and sustainable solvents, such as dimethyl carbonate, to improve yield and reduce environmental impact. The reaction mechanisms typically involve nucleophilic attack by the guanidine nitrogen on electrophilic centers, leading to the formation of new C–N bonds.
The molecular formula of N-(2-hydroxy-2-methylpropyl)guanidine is , with a molecular weight of 145.20 g/mol. Its structure includes a central guanidine moiety connected to a hydroxyalkyl group.
Key structural data are summarized below:
Property | Value |
---|---|
Molecular Formula | C6H15N3O |
Molecular Weight | 145.20 g/mol |
IUPAC Name | 2-hydroxy-1-methyl-1-(2-methylpropyl)guanidine |
InChI | InChI=1S/C6H15N3O/c1-5(2)4-9(3)6(7)8-10/h5,10H,4H2,1-3H3,(H2,7,8) |
Canonical SMILES | CC(C)CN(C)C(=NO)N |
N-(2-hydroxy-2-methylpropyl)guanidine is involved in various chemical reactions:
The specific conditions under which these reactions occur can significantly influence the yield and types of products formed. For instance, varying the solvent and temperature can lead to different reaction pathways.
The mechanism of action for N-(2-hydroxy-2-methylpropyl)guanidine primarily involves its interaction with acetylcholine receptors. It enhances acetylcholine release from nerve terminals, which is crucial for muscle contraction and neurotransmission.
Research indicates that this compound slows down the rates of depolarization and repolarization in muscle cells by modulating ion channel activity . This property makes it a candidate for further pharmacological studies aimed at treating conditions related to neurotransmitter dysregulation.
N-(2-hydroxy-2-methylpropyl)guanidine is typically a colorless liquid or crystalline solid at room temperature. Its solubility characteristics make it suitable for various laboratory applications.
The compound exhibits basicity due to the presence of nitrogen atoms in its structure. It can form salts with acids and participate in various chemical transformations typical of guanidine derivatives.
N-(2-hydroxy-2-methylpropyl)guanidine has several applications in scientific research:
CAS No.: 37913-77-2
CAS No.: 10248-74-5
CAS No.: 122525-04-6
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 68750-24-3